molecular formula C13H14N2O3 B2726425 2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide CAS No. 1311860-00-0

2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide

Cat. No. B2726425
CAS RN: 1311860-00-0
M. Wt: 246.266
InChI Key: IYLRPTATSOBUFG-UHFFFAOYSA-N
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Description

“2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide” is a complex organic compound. It contains an acetylphenoxy group, a cyanomethyl group, and a methylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It would have a phenyl ring (from the phenoxy group) with an acetyl group at the 3-position. Attached to the phenyl ring through an ether linkage would be a two-carbon chain bearing a methylacetamide group and a cyanomethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The acetyl group might undergo nucleophilic acyl substitution reactions, the ether group might undergo reactions with strong acids, and the amide group might participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its polarity would be influenced by the presence of the polar amide and nitrile groups, which would also impact its solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. Further studies and experiments would be needed to explore these aspects .

properties

IUPAC Name

2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-10(16)11-4-3-5-12(8-11)18-9-13(17)15(2)7-6-14/h3-5,8H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLRPTATSOBUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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